Ethyl 2-cyclopropyl-3-oxo-4-phenylbutanoate
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Overview
Description
Ethyl 2-cyclopropyl-3-oxo-4-phenylbutanoate: is an organic compound with the molecular formula C15H18O3. It is a derivative of butanoic acid, featuring a cyclopropyl group, a phenyl group, and an ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with cyclopropyl ketone and phenylacetic acid.
Reaction Steps:
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl 2-cyclopropyl-3-oxo-4-phenylbutanoate can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Scientific Research Applications
Chemistry:
Synthesis of Chiral Intermediates: Used in the synthesis of chiral intermediates for pharmaceuticals.
Biology:
Enzyme Studies: Utilized in studies involving enzyme-catalyzed reactions to understand enzyme specificity and activity.
Medicine:
Drug Development: Potential precursor for the synthesis of drugs targeting specific pathways.
Industry:
Material Science: Employed in the development of new materials with specific properties.
Mechanism of Action
Mechanism:
Molecular Targets: The compound interacts with enzymes and receptors, influencing biochemical pathways.
Pathways Involved: It may modulate pathways related to metabolic processes and signal transduction.
Comparison with Similar Compounds
Ethyl 2-oxo-4-phenylbutyrate: Similar structure but lacks the cyclopropyl group.
Ethyl 3-oxo-4-phenylbutanoate: Similar but differs in the position of the keto group.
Uniqueness:
Structural Features: The presence of the cyclopropyl group imparts unique steric and electronic properties.
Reactivity: Exhibits distinct reactivity patterns compared to its analogs.
Biological Activity
Ethyl 2-cyclopropyl-3-oxo-4-phenylbutanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
This compound (CAS No. 1447607-70-6) is characterized by the following structural formula:
The compound features a cyclopropyl group, a phenyl group, and a keto functional group, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures can modulate important signaling pathways related to oxidative stress and inflammation.
- Nrf2 Activation : Similar compounds have been shown to activate the Nrf2 pathway, which is crucial for cellular defense against oxidative stress. Nrf2 regulates the expression of antioxidant enzymes that protect cells from damage caused by reactive oxygen species (ROS) .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, potentially inhibiting the growth of various bacterial strains .
Antioxidant Activity
Research has demonstrated that this compound may possess antioxidant properties, which can be quantified using various assays such as DPPH and ABTS radical scavenging tests. The expected outcomes include:
Antimicrobial Activity
The compound's potential antimicrobial activity has been evaluated against several pathogens:
Pathogen | MIC (µg/mL) | Activity Type |
---|---|---|
Staphylococcus aureus | TBD | Bactericidal |
Escherichia coli | TBD | Bacteriostatic |
Candida albicans | TBD | Antifungal |
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Anticancer Activity : A study on structurally similar compounds showed promising anticancer effects in vitro against various cancer cell lines, suggesting that modifications in the cyclopropyl and phenyl groups could enhance efficacy .
- Neuroprotective Effects : Research indicates that activating the Nrf2 pathway can protect neurons from oxidative damage in models of neurodegenerative diseases. Compounds that influence this pathway are being explored for their therapeutic potential in conditions like Alzheimer's disease .
- Toxicity Assessment : Toxicity studies are essential for evaluating the safety profile of this compound. Initial findings suggest low cytotoxicity at therapeutic concentrations, but further studies are required to establish a comprehensive safety profile .
Properties
CAS No. |
1447607-70-6 |
---|---|
Molecular Formula |
C15H18O3 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
ethyl 2-cyclopropyl-3-oxo-4-phenylbutanoate |
InChI |
InChI=1S/C15H18O3/c1-2-18-15(17)14(12-8-9-12)13(16)10-11-6-4-3-5-7-11/h3-7,12,14H,2,8-10H2,1H3 |
InChI Key |
LYPYTYDZQSVGLP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1CC1)C(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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